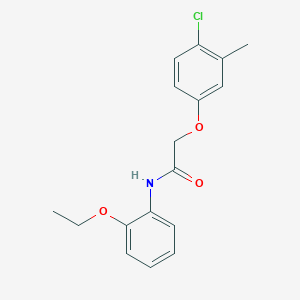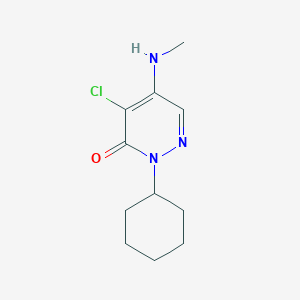
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide is a chemical compound with potential applications in scientific research. This compound is also known as FTY720 or fingolimod. Fingolimod is a sphingosine-1-phosphate receptor modulator that has been used as a treatment for multiple sclerosis. However,
Mécanisme D'action
Further research is needed to fully understand the mechanism of action of fingolimod and its effects on various physiological processes.
4. Clinical trials: Further clinical trials are needed to determine the safety and efficacy of fingolimod in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Fingolimod has several advantages and limitations for lab experiments. Some of the advantages include:
1. Specificity: Fingolimod targets sphingosine-1-phosphate receptors with high specificity, which can reduce off-target effects.
2. Availability: Fingolimod is commercially available, which makes it easy to obtain for lab experiments.
3. Versatility: Fingolimod has potential applications in various areas of scientific research, including neuroprotection, cancer, and inflammation.
Some of the limitations of fingolimod for lab experiments include:
1. Cost: Fingolimod can be expensive, which can limit its use in some lab experiments.
2. Solubility: Fingolimod has poor solubility in water, which can make it difficult to use in some lab experiments.
3. Drug interactions: Fingolimod can interact with other drugs, which can complicate lab experiments.
Orientations Futures
There are several future directions for research on fingolimod, including:
1. Combination therapy: Fingolimod has potential applications in combination therapy with other drugs for various diseases, including cancer and neurodegenerative diseases.
2. Targeted delivery: Fingolimod could be delivered specifically to certain tissues or cells to improve its efficacy and reduce off-target effects.
3.
Méthodes De Synthèse
The synthesis of fingolimod involves the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-(2,4-dimethylphenoxy)acetamide. This intermediate is then reacted with 4-fluorobenzylamine to form the final product, 2-(2,4-dimethylphenoxy)-N-(4-fluorobenzyl)acetamide.
Applications De Recherche Scientifique
Fingolimod has been used in various scientific research studies due to its ability to modulate sphingosine-1-phosphate receptors. These receptors are involved in various physiological processes, including immune cell migration, vascular tone, and neuronal development. Fingolimod has been shown to have potential applications in the following areas of scientific research:
1. Neuroprotection: Fingolimod has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases.
2. Cancer: Fingolimod has been shown to have anti-cancer properties in various types of cancer, including breast cancer, prostate cancer, and glioblastoma. This compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (blood vessel formation), and modulate the immune system to target cancer cells.
3. Inflammation: Fingolimod has been shown to have anti-inflammatory effects in various animal models of inflammation, including rheumatoid arthritis and inflammatory bowel disease. This compound has been shown to modulate the immune system to reduce inflammation and promote tissue repair.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-3-8-16(13(2)9-12)21-11-17(20)19-10-14-4-6-15(18)7-5-14/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEHHLDDQMMACQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-[(4-fluorophenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)


![4-({[4-(dimethylamino)phenyl]amino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5697476.png)


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5697488.png)